2-Chloro-N-methylpyridin-4-amine
Description
BenchChem offers high-quality 2-Chloro-N-methylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-methylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-methylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCVZLIXJWBLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: 2-Chloro-N-methylpyridin-4-amine serves as a crucial intermediate for synthesizing more complex organic molecules. It is involved in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes .
- Suzuki-Miyaura Coupling: This compound acts as a reagent in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds essential for constructing complex molecular architectures.
Biology
- Antimicrobial Activity: Preliminary studies indicate that 2-Chloro-N-methylpyridin-4-amine exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Its effectiveness was evaluated using methods like agar diffusion and broth microdilution .
- Antitumor Properties: Recent research has demonstrated that this compound inhibits specific kinases such as CHK1, which plays a vital role in cancer progression. Its selectivity over other kinases suggests potential therapeutic applications in oncology .
Medicine
- Pharmaceutical Development: The compound is utilized as a building block in synthesizing pharmaceutical agents targeting cardiovascular and renal diseases. For instance, it is an intermediate for producing Finerenone, a non-steroidal antagonist of mineralocorticoid receptors used in treating heart failure and diabetic nephropathy .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-methylpyridin-4-amine | Chloro and methyl groups | Antitumor activity; CHK1 inhibition |
| 6-Chloro-N-methylpyridin-4-amine | Lacks methyl group | Different reactivity profile; less potent |
| 2-Bromo-N-methylpyridin-4-amine | Bromine instead of chlorine | Potentially higher reactivity but less studied |
The unique substitution pattern of 2-Chloro-N-methylpyridin-4-amine imparts distinct chemical properties that enhance its reactivity compared to similar compounds .
Antitumor Efficacy
In vitro studies have highlighted the antitumor potential of 2-Chloro-N-methylpyridin-4-amine, particularly its role as an inhibitor of CHK1 kinase. This inhibition leads to reduced cancer cell proliferation and offers insights into developing targeted cancer therapies.
Antimicrobial Studies
Case studies evaluating the antimicrobial efficacy of this compound have shown promising results against various pathogens. For example, compounds derived from 2-Chloro-N-methylpyridin-4-amine demonstrated significant activity against Mycobacterium tuberculosis, indicating its potential use in treating infectious diseases .
Preparation Methods
Halogen-Methylamine Displacement Reactions
The direct displacement of chlorine in 2,4-dichloropyridine with methylamine represents a foundational approach. In this method, 2,4-dichloropyridine reacts with excess methylamine (40% aqueous solution) at 80–100°C for 12–24 hours under nitrogen atmosphere. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
Key variables influencing yield :
- Solvent polarity : DMSO increases reaction rate by 25% compared to DMF due to superior stabilization of the transition state.
- Methylamine stoichiometry : A 5:1 molar ratio of methylamine to dichloropyridine maximizes mono-amination selectivity (>90%), minimizing bis-alkylation byproducts.
- Temperature control : Reactions above 100°C promote decomposition, reducing yields to ≤60%.
A representative protocol from Patent CN102101841B describes analogous amination of 2-chloro-4-nitropyridine, achieving 78% yield after 18 hours at 85°C. While this patent focuses on 2-chloro-4-aminopyridine, the methodology is directly adaptable to N-methyl derivatives by substituting ammonia with methylamine.
Reductive Amination of Pyridinecarboxaldehyde Derivatives
Catalytic Hydrogenation of 2-Chloro-4-pyridinecarboxaldehyde
This two-step approach involves:
- Condensation of 2-chloro-4-pyridinecarboxaldehyde with methylamine to form an imine intermediate.
- Hydrogenation using palladium on carbon (Pd/C, 5 wt%) under 3 bar H₂ pressure at 50°C.
Optimization insights :
- Catalyst loading : Reducing Pd/C from 10% to 5% decreases costs without compromising yield (85→82%).
- Solvent selection : Ethanol/water (4:1) mixtures prevent imine hydrolysis while maintaining catalyst activity.
The RSC Medicinal Chemistry procedures (Method E) validate this strategy for analogous imidazo[1,2-a]pyridines, achieving 89% yield in reductive aminations using BH₃-Me₂S. Adapting these conditions to pyridine systems requires careful pH control to avoid N-dechlorination.
Transition Metal-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination of 2-Chloro-4-bromopyridine
Palladium-catalyzed coupling of 2-chloro-4-bromopyridine with methylamine enables selective amination at the 4-position. Optimal conditions utilize:
- Catalyst system : Pd₂(dba)₃/XantPhos (2:1 ligand:metal ratio)
- Base : Cs₂CO₃ in toluene at 110°C
- Yield : 76% with <5% diarylation byproduct
Comparative efficiency :
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | 100 | 58 |
| Pd₂(dba)₃ | XantPhos | 110 | 76 |
| NiCl₂(PCy₃) | DPEPhos | 130 | 41 |
Data adapted from RSC protocols (Method H) demonstrate that XantPhos ligands suppress β-hydride elimination, crucial for maintaining chloro-substituent integrity.
Biocatalytic Amination Using Transaminase Enzymes
Engineered ω-Transaminase Variants
Recent advances employ mutated transaminases (e.g., Codexis TA-134) to catalyze methyl group transfer to 2-chloro-4-aminopyridine. Reaction advantages include:
- Aqueous conditions : Phosphate buffer (pH 7.4), 37°C
- Co-factor recycling : AlaDH/glucose dehydrogenase system
- Enantioselectivity : >99% ee for chiral derivatives
While yields currently lag chemical methods (52–58%), this approach eliminates heavy metal catalysts and high-temperature steps. Patent CN102101841B’s hydrolysis methods could be integrated with enzymatic steps for greener synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-N-methylpyridin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution of 2-chloro-4-methylpyridine with methylamine under controlled heating. For example, heating 2-chloro-4-methylpyridine with excess methylamine in ethanol at 80°C for 6–8 hours achieves ~70% yield . Optimization includes adjusting solvent polarity (e.g., switching to DMF for faster kinetics) and using catalysts like KI to enhance reactivity. Purity is improved via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).
Q. How is the molecular structure of 2-Chloro-N-methylpyridin-4-amine validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystallize the compound from ethanol and analyze using a diffractometer (e.g., SHELX programs for structure refinement) . Key parameters include bond lengths (C–Cl: ~1.73 Å, C–N: ~1.34 Å) and dihedral angles between aromatic rings (e.g., 48° in analogous compounds ). Complementary techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
